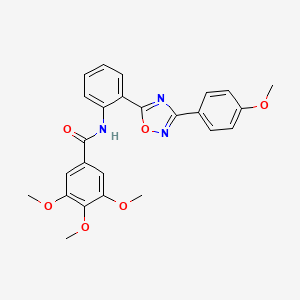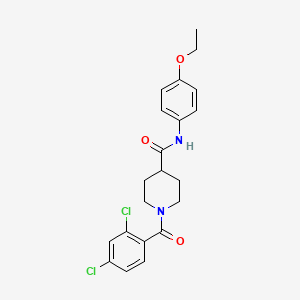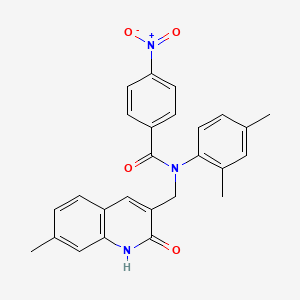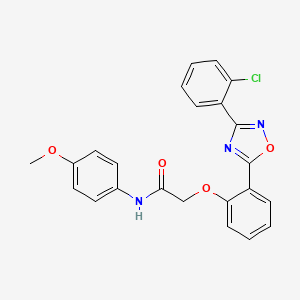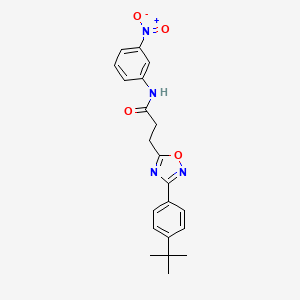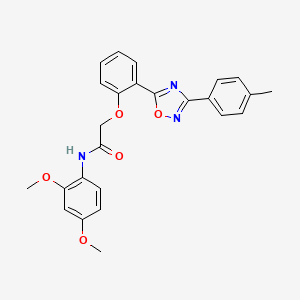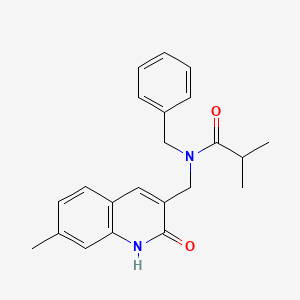
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a compound that is related to the class of organic compounds known as quinolines . Quinolines are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular formula of the compound is C18H17N3O2 . It is related to quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as 4-hydroxy-2-quinolones have been synthesized via reactions of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .作用机制
The mechanism of action of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth and migration of cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the study of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study the effects of this compound on other diseases, such as autoimmune diseases and viral infections. Additionally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps. The first step is the synthesis of 2-hydroxy-7-methylquinoline-3-carboxylic acid, which is then reacted with benzylamine to form N-benzyl-2-hydroxy-7-methylquinoline-3-carboxamide. The final step involves the reaction of N-benzyl-2-hydroxy-7-methylquinoline-3-carboxamide with isobutyryl chloride to form this compound.
科学研究应用
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
N-benzyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)22(26)24(13-17-7-5-4-6-8-17)14-19-12-18-10-9-16(3)11-20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUUUOITKVQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)


